2-(3-Amino-6-methyl-2-oxopyridin-1(2H)-yl)-N,N-dimethylacetamide
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Overview
Description
2-(3-Amino-6-methyl-2-oxopyridin-1(2H)-yl)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-6-methyl-2-oxopyridin-1(2H)-yl)-N,N-dimethylacetamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of Functional Groups: The amino and oxo groups can be introduced through nitration and subsequent reduction, or through direct amination and oxidation reactions.
Acetamide Formation: The final step involves the reaction of the pyridine derivative with N,N-dimethylacetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-6-methyl-2-oxopyridin-1(2H)-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Amino-6-methyl-2-oxopyridin-1(2H)-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylpyridine: A simpler pyridine derivative with similar functional groups.
N,N-Dimethylacetamide: A common solvent and reagent in organic synthesis.
6-Methyl-2-oxopyridine: A related compound with similar structural features.
Uniqueness
2-(3-Amino-6-methyl-2-oxopyridin-1(2H)-yl)-N,N-dimethylacetamide is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(3-amino-6-methyl-2-oxopyridin-1-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C10H15N3O2/c1-7-4-5-8(11)10(15)13(7)6-9(14)12(2)3/h4-5H,6,11H2,1-3H3 |
InChI Key |
GAGYGSDDWBFBTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C(=O)N1CC(=O)N(C)C)N |
Origin of Product |
United States |
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